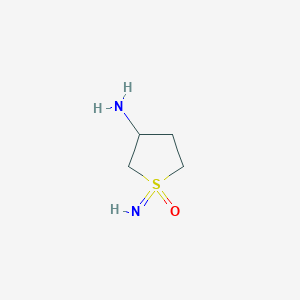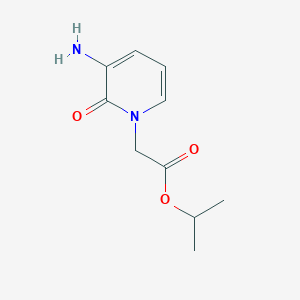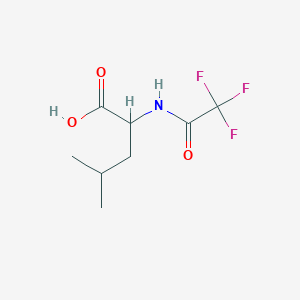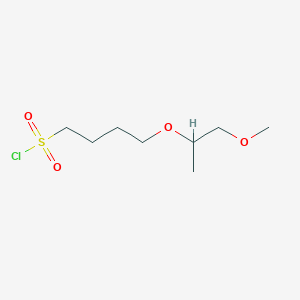
1-Acetyl-2-methylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2-methylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetyl-2-methylpiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the acetylation of 2-methylpiperidine-4-carboxylic acid using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-2-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetyl-2-methylpiperidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-acetyl-2-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidine-4-carboxylic acid: Similar structure but lacks the acetyl group.
1-Acetylpiperidine-4-carboxylic acid: Similar structure but lacks the methyl group.
Uniqueness
1-Acetyl-2-methylpiperidine-4-carboxylic acid is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-acetyl-2-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-6-5-8(9(12)13)3-4-10(6)7(2)11/h6,8H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
VMFATJGSTXDHIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B13491509.png)
![3-Nitroso-3-azabicyclo[3.1.0]hexane](/img/structure/B13491516.png)

![2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid](/img/structure/B13491530.png)

![5-[(2-Amino-1,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491541.png)


![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanal](/img/structure/B13491577.png)
![3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride](/img/structure/B13491580.png)



